molecular formula C15H21BrN2O2 B11808604 tert-Butyl 2-(6-bromopyridin-3-yl)piperidine-1-carboxylate

tert-Butyl 2-(6-bromopyridin-3-yl)piperidine-1-carboxylate

Cat. No.: B11808604
M. Wt: 341.24 g/mol
InChI Key: PCDGHSGRWVGCSP-UHFFFAOYSA-N
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Description

¹H NMR Analysis

The ¹H NMR spectrum of this compound displays distinct signals corresponding to its substituents:

  • Piperidine protons : Resonances between δ 1.40–2.20 ppm for axial and equatorial protons, with coupling patterns indicative of chair conformation.
  • tert-Butyl group : A singlet at δ 1.43 ppm for the nine equivalent protons.
  • Pyridine protons : Deshielded aromatic protons at δ 7.48–8.78 ppm, with meta-coupling (J = 2–3 Hz) between H-2 and H-4 of the pyridine ring.

¹³C NMR Analysis

Key signals include:

  • Carbonyl carbon (C=O) : δ 159.2–162.8 ppm.
  • Pyridine carbons : C-6 (Br-substituted) at δ 151.2 ppm, with adjacent carbons at δ 115.6–123.0 ppm.
  • tert-Butyl carbons : δ 27.1–28.5 ppm for the methyl groups and δ 79.8 ppm for the quaternary carbon.

FT-IR Spectroscopy

Prominent vibrational modes include:

  • C=O stretch : 1680–1720 cm⁻¹ (carbamate carbonyl).
  • C–Br stretch : 560–600 cm⁻¹.
  • Aromatic C–H bends : 800–850 cm⁻¹ (pyridine ring).

Mass Spectrometry

The molecular ion peak ([M]⁺) appears at m/z 341.25 (calculated for C₁₅H₂₁BrN₂O₂), with fragmentation pathways involving loss of the tert-butoxy group (m/z 285.1) and subsequent cleavage of the piperidine ring.

Computational Chemistry Approaches to Molecular Geometry Optimization

Density Functional Theory (DFT) calculations at the B3LYP/6-311+G(d,p) level provide optimized geometries consistent with experimental data. Key findings include:

  • Piperidine ring puckering : Chair conformation is energetically favorable, with a ring inversion barrier of ~25 kJ/mol.
  • Bromopyridine orientation : The bromine atom adopts a pseudo-axial position to minimize steric clashes with the tert-butyl group.
  • Electrostatic potential maps : High electron density at the pyridine nitrogen (N⋯Br: 3.099 Å) suggests potential halogen bonding interactions.
Computational Parameter Value
C–Br bond length 1.916 Å
N–C(piperidine) bond distance 1.478 Å
Dihedral angle (pyridine-ring) 85.3°

Comparative Structural Analysis with Related Piperidine-Bromopyridine Derivatives

Structural Comparisons

  • Tert-butyl 4-(5-bromopyridin-2-yl)piperidine-1-carboxylate : The positional isomerism of the bromine atom (2- vs. 3-pyridine substitution) alters electronic distribution, with the 6-bromo derivative exhibiting stronger halogen bonding.
  • Tris[(6-bromopyridin-2-yl)methyl]amine : The absence of a tert-butyl group in this compound results in enhanced molecular flexibility and varied supramolecular interactions (e.g., Br⋯Br contacts of 3.099 Å).

Electronic Effects

  • Electron-withdrawing bromine : Reduces electron density at the pyridine nitrogen, decreasing basicity compared to non-halogenated analogs.
  • Steric effects : The tert-butyl group imposes greater conformational rigidity than methyl or hydrogen substituents.

Table: Key Structural Differences

Feature Target Compound Tert-butyl 4-(5-Bromopyridin-2-yl)piperidine-1-carboxylate
Bromine position 6-position 5-position
Piperidine substitution 2-position 4-position
Halogen bonding propensity High (Br⋯N) Moderate (Br⋯O)
Conformational flexibility Low (tert-butyl) Moderate (smaller substituent)

Properties

Molecular Formula

C15H21BrN2O2

Molecular Weight

341.24 g/mol

IUPAC Name

tert-butyl 2-(6-bromopyridin-3-yl)piperidine-1-carboxylate

InChI

InChI=1S/C15H21BrN2O2/c1-15(2,3)20-14(19)18-9-5-4-6-12(18)11-7-8-13(16)17-10-11/h7-8,10,12H,4-6,9H2,1-3H3

InChI Key

PCDGHSGRWVGCSP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC1C2=CN=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Reaction Overview

This method involves halogen/magnesium exchange on a bromopyridine derivative, followed by nucleophilic addition to N-Boc-4-piperidone and subsequent reduction (Figure 1).

Steps:

  • Halogen/Magnesium Exchange :

    • Substrate : 3-Bromo-6-substituted pyridine (e.g., 3-bromo-6-fluoropyridine).

    • Reagent : Isopropyl magnesium chloride-lithium chloride (iPrMgCl·LiCl) in tetrahydrofuran (THF).

    • Conditions : -10°C to 0°C under nitrogen.

  • Nucleophilic Addition :

    • Electrophile : N-tert-Butoxycarbonyl-4-piperidone (N-Boc-4-piperidone).

    • Temperature : 5–20°C for 1–5 hours.

    • Product : Tertiary alcohol intermediate (4-(6-bromo-3-pyridyl)-4-hydroxy-N-Boc-piperidine).

  • Reduction and Deprotection :

    • Reducing Agent : Triethylsilane (Et3SiH) with boron trifluoride diethyl etherate (BF3·OEt2).

    • Conditions : -10°C to -5°C, followed by alkaline workup (e.g., sodium carbonate).

    • Yield : 86–89%.

Optimization Data

ParameterOptimal ValueImpact on Yield/Purity
SolventTHFMaximizes Grignard stability
Temperature-10°C (Step 1)Minimizes side reactions
Catalyst (BF3·OEt2)10 mol%Ensures complete reduction
WorkupNa2CO3/H2ORemoves Fmoc group efficiently

Example Protocol:

  • Combine 3-bromo-6-fluoropyridine (8.80 g, 0.05 mol) with iPrMgCl·LiCl (0.06 mol) in THF at -10°C.

  • Add N-Boc-4-piperidone (9.96 g, 0.05 mol) in THF, react at 60°C for 24 hours.

  • Quench with saturated NH4Cl, extract with ethyl acetate, and purify via silica gel chromatography.

Transition Metal-Catalyzed Cross-Coupling

Suzuki-Miyaura Coupling

This method couples a piperidine boronate ester with a bromopyridine derivative using palladium catalysis.

Steps:

  • Boronate Preparation :

    • Substrate : tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate.

    • Synthesis : Via Miyaura borylation of 2-bromopiperidine-N-Boc.

  • Cross-Coupling :

    • Catalyst : Pd(dppf)Cl2 or Pd(PPh3)4 (1–5 mol%).

    • Base : Cs2CO3 or K3PO4 (3 equiv).

    • Solvent : 1,4-Dioxane/H2O (4:1).

    • Conditions : 80°C for 4–12 hours.

Yield : 95–99% for analogous compounds.

Optimization Data

ParameterOptimal ValueImpact on Yield/Purity
Catalyst Loading2 mol% Pd(dppf)Cl2Balances cost and efficiency
Solvent Ratio4:1 (dioxane:H2O)Enhances solubility
Temperature80°CAccelerates coupling

Example Protocol:

  • Mix piperidine boronate (0.25 mmol), 3-bromo-6-fluoropyridine (0.25 mmol), Pd(dppf)Cl2 (2 mol%), and Cs2CO3 (0.75 mmol) in dioxane/H2O.

  • Heat at 80°C for 4 hours, extract with ethyl acetate, and purify via flash chromatography.

Comparative Analysis of Methods

MethodYield (%)Purity (%)CostScalability
Grignard Addition86–89>99.5HighModerate
Suzuki Coupling95–99>99.0MediumHigh

Key Considerations:

  • Grignard Method : Requires strict temperature control but avoids precious metals.

  • Suzuki Coupling : Higher yields and scalability but dependent on Pd catalysts.

Challenges and Solutions

  • Regioselectivity in Grignard Addition : Use directing groups (e.g., F) on pyridine to control Mg insertion.

  • Pd Residue in Suzuki Coupling : Remove via activated charcoal filtration.

  • Purification : Methyl tert-butyl ether (MTBE) recrystallization achieves >99.5% purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(6-bromopyridin-3-yl)piperidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(6-bromopyridin-3-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The bromopyridine moiety can engage in various interactions with biological molecules, potentially affecting their function. The piperidine ring may also play a role in modulating the compound’s activity by influencing its binding affinity and specificity .

Biological Activity

tert-Butyl 2-(6-bromopyridin-3-yl)piperidine-1-carboxylate (CAS No. 1352508-40-7) is a chemical compound that has garnered attention in pharmacological research due to its potential biological activities. This article presents a detailed examination of its biological activity, including mechanisms of action, relevant case studies, and research findings.

  • Molecular Formula : C₁₅H₂₁BrN₂O₂
  • Molecular Weight : 341.24 g/mol
  • Structure : The compound features a piperidine ring substituted with a tert-butyl group and a bromopyridine moiety.

Research indicates that compounds similar to this compound may exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Some studies suggest that derivatives of piperidine can inhibit enzymes such as butyrylcholinesterase (BuChE), which is crucial for neurotransmitter regulation.
  • Antimicrobial Activity : Compounds with similar structures have shown potential against Mycobacterium tuberculosis, indicating possible anti-tubercular properties.
  • Neuroprotective Effects : Investigations into related compounds have revealed neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.

Biological Activity Data

The following table summarizes key findings from recent studies regarding the biological activity of related compounds:

Compound Name% Inhibition (M. tuberculosis)IC₅₀ (µM)Selectivity Index
This compoundTBDTBDTBD
4-phenylpiperidine (4PP)99%6.3High
Aminophenyltetrazoles (APT)99%6.9Moderate

Note: TBD indicates data that needs to be determined or is not available in the current literature.

Case Studies

  • Anti-Tubercular Screening :
    A high-throughput screening study evaluated the effectiveness of various piperidine derivatives against M. tuberculosis. The results highlighted the potential of certain compounds, including those structurally similar to this compound, showing promising inhibitory effects with low cytotoxicity towards human cells .
  • Neuroprotective Studies :
    In vitro studies have demonstrated that certain analogs exhibit significant inhibition of cholinesterase activity, suggesting potential applications in Alzheimer's disease treatment by enhancing cholinergic signaling . These findings underscore the relevance of piperidine derivatives in neuropharmacology.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies conducted on related compounds have revealed critical insights into how modifications affect biological activity:

  • Substituent Effects : Altering the position and nature of substituents on the piperidine ring significantly impacts both potency and selectivity against target pathogens.
  • Lipophilicity : Compounds with higher lipophilicity often show increased membrane permeability but may also exhibit higher toxicity, necessitating careful optimization during drug design.

Q & A

Q. Challenges :

  • Regioselectivity : Ensuring bromine reacts at the pyridine’s 6-position requires controlled catalytic conditions (e.g., Pd catalysts).
  • Stability : The Boc group may hydrolyze under acidic conditions, necessitating pH monitoring during workup.

Basic: Which spectroscopic and crystallographic methods confirm the compound’s structure and purity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies proton environments (e.g., tert-butyl singlet at ~1.4 ppm, pyridine protons at 7.5–8.5 ppm). ¹³C NMR confirms carbonyl (C=O) at ~155 ppm and pyridine carbons .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₁₅H₂₂BrN₂O₂: ~365.08 Da) .
  • X-ray Crystallography : SHELX software refines crystal structures to resolve bond angles and stereochemistry .

Q. Example Workflow :

Screen Pd catalysts (PdCl₂ vs. Pd(OAc)₂) in DMF at 80°C.

Optimize equivalents of coupling partner (1.2–1.5 eq).

Quench with aqueous NH₄Cl to isolate crude product.

Advanced: How to resolve contradictions in crystallographic data or unexpected stereochemistry?

Methodological Answer:

  • Multi-Software Validation : Compare SHELXL-refined structures with ORTEP-3 graphical models to detect discrepancies in bond lengths/angles .
  • DFT Calculations : Use Gaussian or ORCA to simulate optimized geometries and compare with experimental data .
  • Twinned Data Analysis : For ambiguous peaks, employ twin law refinement in SHELXL (e.g., BASF parameter adjustment) .

Case Study : A 2023 study resolved Boc-group torsional strain by comparing SHELXL outputs with neutron diffraction data, revealing solvent-dependent conformational changes .

Advanced: What strategies are used to study interactions with biological targets (e.g., enzymes, receptors)?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize the compound on a sensor chip to measure binding kinetics (ka/kd) with proteins like kinases .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Molecular Docking : Use AutoDock Vina to predict binding poses in active sites, validated by mutagenesis studies (e.g., Ala-scanning) .

Example Application : A 2024 study used SPR to show nM-level binding to the adenosine A₂A receptor, with ITC confirming entropy-driven binding .

Advanced: How does structural modification (e.g., bromine substitution) impact reactivity and bioactivity?

Methodological Answer:

  • Electrophilic Substitution : Bromine at the pyridine 6-position enhances cross-coupling reactivity (vs. 2- or 4-positions) due to electronic effects .
  • Bioactivity Screening : Compare IC₅₀ values against analogs (e.g., 6-chloro derivatives) in enzyme assays. Bromine’s steric bulk may reduce off-target interactions .

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